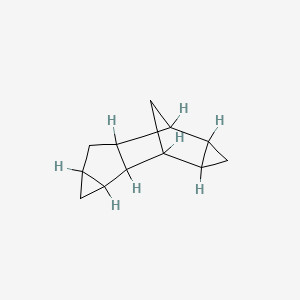
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane is a polycyclic hydrocarbon with the molecular formula C12H16 It is a highly strained molecule due to its unique structure, which consists of five interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane typically involves the use of dicyclopentadiene and diiodomethane as starting materials . The reaction is carried out in an ultrasonic reactor with zinc-copper alloy as a catalyst. The process involves several steps, including the formation of intermediate compounds, which are then cyclized to form the final product .
Industrial Production Methods
While the industrial production methods for Pentacyclo(6310(2,7)0(3,5)The use of ultrasonic reactors and efficient catalysts can help in achieving higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alkenes.
Scientific Research Applications
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the effects of strain and ring interactions in polycyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular recognition and binding interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane exerts its effects is primarily through its highly strained structure, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied.
Comparison with Similar Compounds
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Uniqueness
Pentacyclo(6310(2,7)0(3,5)0(9,11))dodecane is unique due to its specific ring system and the degree of strain in its structure
Properties
CAS No. |
82110-70-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
pentacyclo[6.3.1.02,7.03,5.09,11]dodecane |
InChI |
InChI=1S/C12H16/c1-5-2-10-9-4-11(8-3-7(8)9)12(10)6(1)5/h5-12H,1-4H2 |
InChI Key |
CUEVXBHHOPVSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C(C2)C4CC3C5C4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















